molecular formula C22H23BrN2O4 B2974206 2-(4-bromobenzyl)-5-(2-morpholino-2-oxoethoxy)-3,4-dihydroisoquinolin-1(2H)-one CAS No. 850904-20-0

2-(4-bromobenzyl)-5-(2-morpholino-2-oxoethoxy)-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B2974206
CAS No.: 850904-20-0
M. Wt: 459.34
InChI Key: PEOJDOSJXWEPNF-UHFFFAOYSA-N
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Description

2-(4-bromobenzyl)-5-(2-morpholino-2-oxoethoxy)-3,4-dihydroisoquinolin-1(2H)-one is a complex organic compound that belongs to the class of isoquinolinones This compound is characterized by its unique structure, which includes a bromobenzyl group, a morpholino-oxoethoxy moiety, and a dihydroisoquinolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromobenzyl)-5-(2-morpholino-2-oxoethoxy)-3,4-dihydroisoquinolin-1(2H)-one typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Formation of the Isoquinolinone Core: The synthesis begins with the construction of the isoquinolinone core through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Bromobenzyl Group: The bromobenzyl group is introduced via a nucleophilic substitution reaction, where a suitable bromobenzyl halide reacts with the isoquinolinone intermediate.

    Attachment of the Morpholino-Oxoethoxy Moiety: The final step involves the attachment of the morpholino-oxoethoxy group through an etherification reaction, typically using a morpholine derivative and an appropriate activating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromobenzyl)-5-(2-morpholino-2-oxoethoxy)-3,4-dihydroisoquinolin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-(4-bromobenzyl)-5-(2-morpholino-2-oxoethoxy)-3,4-dihydroisoquinolin-1(2H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 2-(4-bromobenzyl)-5-(2-morpholino-2-oxoethoxy)-3,4-dihydroisoquinolin-1(2H)-one exerts its effects is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling processes.

    DNA Intercalation: The structure of the compound allows it to intercalate into DNA, potentially affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorobenzyl)-5-(2-morpholino-2-oxoethoxy)-3,4-dihydroisoquinolin-1(2H)-one: Similar structure but with a chlorine atom instead of bromine.

    2-(4-fluorobenzyl)-5-(2-morpholino-2-oxoethoxy)-3,4-dihydroisoquinolin-1(2H)-one: Contains a fluorine atom in place of bromine.

    2-(4-methylbenzyl)-5-(2-morpholino-2-oxoethoxy)-3,4-dihydroisoquinolin-1(2H)-one: Features a methyl group instead of bromine.

Uniqueness

The presence of the bromobenzyl group in 2-(4-bromobenzyl)-5-(2-morpholino-2-oxoethoxy)-3,4-dihydroisoquinolin-1(2H)-one imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity. This makes it distinct from its analogs with different substituents.

Properties

IUPAC Name

2-[(4-bromophenyl)methyl]-5-(2-morpholin-4-yl-2-oxoethoxy)-3,4-dihydroisoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23BrN2O4/c23-17-6-4-16(5-7-17)14-25-9-8-18-19(22(25)27)2-1-3-20(18)29-15-21(26)24-10-12-28-13-11-24/h1-7H,8-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEOJDOSJXWEPNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C2=C1C(=CC=C2)OCC(=O)N3CCOCC3)CC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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